molecular formula C10H11FO B3086891 1-(2-Fluorophenyl)-2-methylpropan-1-one CAS No. 116707-09-6

1-(2-Fluorophenyl)-2-methylpropan-1-one

Cat. No.: B3086891
CAS No.: 116707-09-6
M. Wt: 166.19 g/mol
InChI Key: CFPCPJUPRZFPPA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-methylpropan-1-one (CAS 116707-09-6) is a fluorinated aromatic ketone with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol . This compound is a clear, colorless liquid with a predicted boiling point of 217.0 ± 13.0 °C and a density of 1.048 ± 0.06 g/cm³ . It serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for applications in biological research and pharmaceutical development . The introduction of a fluorine atom at the ortho position of the phenyl ring significantly influences the compound's electronic properties and reactivity, which can enhance binding affinity and selectivity for specific molecular targets, making it a valuable intermediate in medicinal chemistry and pharmacological studies . Fluorinated ketones of this class are investigated as intermediates in the development of novel therapeutic agents, including cytotoxic anticancer candidates, due to the ability of the α,β-unsaturated ketone moiety to interact with cellular metabolism . As a specialty chemical, it is also employed in producing materials with specific properties for industrial applications . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in a well-ventilated area and use appropriate personal protective equipment. The recommended storage condition is sealed in a dry environment at room temperature . For current pricing, availability in various packaging sizes, and detailed safety information, please contact our team of experts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPCPJUPRZFPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 1 2 Fluorophenyl 2 Methylpropan 1 One

Oxidation Reactions and Derived Products

While specific experimental data on the oxidation of 1-(2-Fluorophenyl)-2-methylpropan-1-one is not extensively documented, its reactivity can be predicted based on well-established reactions of ketones. A principal oxidation pathway for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com

The regioselectivity of the Baeyer-Villiger reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl. The generally accepted order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the carbonyl group is flanked by an isopropyl group (a secondary alkyl) and a 2-fluorophenyl group (an aryl group).

Based on this hierarchy, the isopropyl group has a higher migratory aptitude than the 2-fluorophenyl group. Therefore, the oxygen atom is predicted to insert between the carbonyl carbon and the isopropyl group, yielding isopropyl 2-fluorobenzoate (B1215865) as the major product. organic-chemistry.orgorganicchemistrytutor.com

Predicted Baeyer-Villiger Oxidation of this compound

ReactantReagentPredicted Major ProductMigrating Group
This compoundPeroxyacid (e.g., mCPBA)Isopropyl 2-fluorobenzoateIsopropyl (Secondary Alkyl)

Reduction Reactions and Functional Group Transformations (e.g., to Alcohols)

The reduction of the carbonyl group is a fundamental transformation for ketones. This compound can be readily reduced to its corresponding secondary alcohol, 1-(2-fluorophenyl)-2-methylpropan-1-ol. This transformation is typically achieved using hydride-based reducing agents. numberanalytics.com

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, typically in alcoholic solvents like methanol (B129727) or ethanol. masterorganicchemistry.comchemguide.co.uk The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. numberanalytics.com A subsequent protonation step, usually from the solvent or a mild acid workup, yields the final alcohol product. chemguide.co.uk For more robust reductions, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) can be used, although it is less selective than NaBH₄. masterorganicchemistry.com

Common Reagents for the Reduction of this compound

ReagentSolventProductClass of Alcohol
Sodium Borohydride (NaBH₄)Methanol, Ethanol1-(2-Fluorophenyl)-2-methylpropan-1-olSecondary
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (followed by aqueous workup)1-(2-Fluorophenyl)-2-methylpropan-1-olSecondary

Substitution Reactions on Aromatic and Aliphatic Centers

Substitution reactions can occur at two distinct sites in the molecule: the aliphatic α-carbon and the aromatic ring.

Aliphatic Substitution: The carbon atom alpha to the ketone (the methine of the isopropyl group) possesses a single acidic proton. This proton can be removed by a base to form an enolate intermediate. This enolate is nucleophilic and can react with electrophiles. A common example is α-halogenation, where the ketone is treated with a halogen (e.g., Br₂) in either acidic or basic media to replace the α-hydrogen with a halogen atom. wikipedia.orglibretexts.org Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in monosubstitution. libretexts.org

Aromatic Substitution: The 2-fluorophenyl ring can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The regiochemical outcome is controlled by the directing effects of the two existing substituents: the fluorine atom and the acyl group.

Fluorine: An ortho, para-director and a deactivator.

Acyl Group (-COR): A meta-director and a strong deactivator.

The positions on the ring relative to the acyl group are C2 (F), C3 (ortho), C4 (meta), C5 (para), and C6 (ortho). The fluorine atom at C2 directs incoming electrophiles to its ortho (C3) and para (C5) positions. The acyl group at C1 directs to its meta positions (C3 and C5). Both groups direct toward the C3 and C5 positions. However, the strong deactivating effect of the acyl group will significantly reduce the reactivity of the ring, making harsh conditions necessary. The C5 position is sterically less hindered and is activated by the para-directing fluorine, making it the most likely site for substitution. libretexts.org

Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major ProductRationale
BrominationBr₂, FeBr₃1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-oneSubstitution at C5, directed by both F (para) and acyl (meta) groups. libretexts.org
NitrationHNO₃, H₂SO₄1-(2-Fluoro-5-nitrophenyl)-2-methylpropan-1-oneSubstitution at C5, directed by both F (para) and acyl (meta) groups. libretexts.org

Derivatization Strategies for Analog and Library Synthesis

New side chains can be introduced at the α-position via the alkylation of an enolate. libretexts.org This is a powerful carbon-carbon bond-forming reaction. Due to the presence of only one α-hydrogen in this compound, regioselectivity is not a concern. The reaction involves deprotonation of the α-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a single enolate. This nucleophilic enolate can then react with a primary alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form the α-alkylated product. libretexts.orglumenlearning.com

Modification of the aromatic ring is primarily achieved through electrophilic aromatic substitution, as detailed in section 3.3. Halogenation with reagents like Br₂/FeBr₃ or Cl₂/AlCl₃ would introduce a halogen atom, predicted to be at the C5 position. libretexts.org Similarly, nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) can install other functional groups on the ring, providing handles for further chemical transformations and the synthesis of a library of analogs.

This compound can serve as a versatile starting material for the synthesis of various heterocyclic compounds. While direct cyclization is not common, it can be achieved after initial functionalization. For instance, α-halogenation of the ketone (as described in 3.3) produces an intermediate that is primed for cyclization reactions.

A common strategy involves reacting the α-halo ketone with a binucleophilic reagent. For example, reaction with hydrazine (B178648) (H₂NNH₂) or a substituted hydrazine could lead to the formation of six-membered dihydropyridazinone rings or five-membered pyrazole (B372694) rings, depending on the reaction conditions and subsequent steps. This approach is a cornerstone of medicinal chemistry for building diverse molecular scaffolds from a common ketone precursor. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive structural analysis of 1-(2-Fluorophenyl)-2-methylpropan-1-one, allowing for the precise mapping of its proton, carbon, and fluorine environments.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the fluorophenyl ring and the aliphatic protons of the 2-methylpropanoyl group. The aromatic region would likely display a complex multiplet pattern due to the coupling between the different protons on the phenyl ring and the additional splitting caused by the fluorine atom. The protons ortho, meta, and para to the fluorine atom will have unique chemical shifts. The isopropyl group would show a septet for the single proton and a doublet for the six equivalent methyl protons, with their integration values being in a 1:6 ratio, respectively.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
~ 7.1 - 7.6 m 4H Ar-H
~ 3.5 sept 1H CH
~ 1.2 d 6H CH₃

Note: Predicted data based on analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in identifying the number and type of carbon atoms in a molecule. The spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isopropyl group. The carbonyl carbon is expected to appear at a significantly downfield chemical shift. The aromatic carbons will show multiple signals, with the carbon directly bonded to the fluorine atom exhibiting a characteristic coupling (¹JCF), and other carbons showing smaller couplings (²JCF, ³JCF). The methine and methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm) Assignment
> 200 C=O
~ 160 (d, ¹JCF) C-F
~ 115 - 135 Ar-C
~ 35 CH
~ 18 CH₃

Note: Predicted data based on analogous compounds. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would display a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons, providing further structural confirmation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other significant peaks would include those corresponding to the aromatic C-H stretching, aromatic C=C stretching, and the C-F stretching vibrations. The aliphatic C-H stretching and bending vibrations of the isopropyl group would also be observable.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100-3000 Medium Aromatic C-H Stretch
~ 2980-2850 Medium Aliphatic C-H Stretch
~ 1690 Strong C=O Stretch
~ 1600, 1480 Medium-Strong Aromatic C=C Stretch
~ 1250-1100 Strong C-F Stretch

Note: Predicted data based on analogous compounds. Actual experimental values may vary.

Raman Spectroscopy Applications for Molecular Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also exhibit vibrational modes of the molecule. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are often strong in Raman spectra. The carbonyl stretch, while also present, may be weaker than in the IR spectrum. Raman spectroscopy can be particularly useful for observing non-polar bonds and symmetric vibrations that are weak or absent in the IR spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of organic molecules through fragmentation analysis. In the analysis of this compound, Electron Ionization (EI) is a commonly employed technique. msu.edu Upon ionization, the molecule loses an electron to form a molecular ion (M+•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk

The fragmentation of this compound is predictable based on the established principles of mass spectrometry for ketones and aromatic compounds. chemguide.co.uklibretexts.org The primary fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For ketones, this cleavage is a dominant process. chemguide.co.uk

For the analogous, non-fluorinated compound, isobutyrophenone, the most abundant fragment ion is observed at m/z 105, corresponding to the benzoyl cation ([C6H5CO]+). nih.gov This is formed by the loss of an isopropyl radical. A less intense, but significant, peak at m/z 77 is also observed, corresponding to the phenyl cation ([C6H5]+), resulting from the loss of carbon monoxide from the benzoyl cation. nih.gov

For this compound, the expected fragmentation pattern would be similar, but with mass shifts due to the fluorine atom. The key fragmentation pathways would likely include:

α-Cleavage: Loss of an isopropyl radical ((CH3)2CH•) from the molecular ion to form the 2-fluorobenzoyl cation.

Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the 2-fluorobenzoyl cation to form the 2-fluorophenyl cation.

Loss of HF: In fluorinated compounds, the loss of a neutral HF molecule is also a possible fragmentation pathway. whitman.edu

A characteristic feature in the mass spectra of compounds containing fluorine is the potential for fragment ions resulting from the loss of F• (mass 19) or HF (mass 20). whitman.edu

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

Fragment IonStructurePredicted m/z
2-Fluorobenzoyl cation[FC6H4CO]+123
2-Fluorophenyl cation[FC6H4]+95

X-ray Diffraction (XRD) for Solid-State Structure and Stereoelectronic Properties

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. fzu.cz This provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the solid-state structure and stereoelectronic properties of a compound. fzu.cznumberanalytics.com For novel compounds like this compound, XRD is the definitive method for structural elucidation in the solid state. jst.go.jp

The gold standard for crystal structure determination is single-crystal X-ray diffraction. jst.go.jp This technique requires a single, high-quality crystal of the compound. The process involves several key steps:

Crystallization: Growing a suitable single crystal of this compound is the first and often most challenging step. numberanalytics.com This typically involves slow evaporation of a solvent from a saturated solution of the compound.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. numberanalytics.com The diffraction pattern, consisting of a series of reflections at specific angles, is recorded by a detector.

Structure Solution and Refinement: The positions of the reflections are used to determine the unit cell dimensions and space group of the crystal. mdpi.com The intensities of the reflections are then used to solve the phase problem and generate an initial electron density map, from which the positions of the atoms can be determined. fzu.czmdpi.com This initial model is then refined to achieve the best possible fit to the experimental data. mdpi.com

The quality and reliability of a crystal structure determination depend on several factors that are addressed during the refinement process:

Data Resolution: The resolution of the diffraction data is a measure of the level of detail that can be observed in the electron density map. iucr.orgnih.gov Higher resolution data allow for more precise determination of atomic positions and thermal parameters. iucr.orgnih.gov

Twinned Crystals: Twinning occurs when two or more crystals are intergrown in a non-random orientation. This can complicate data collection and structure solution. Specialized software and refinement strategies are required to handle data from twinned crystals.

Hydrogen Placement: Hydrogen atoms are often difficult to locate directly from the electron density map due to their low scattering power. Their positions are typically calculated based on geometric considerations and included in the model during the final stages of refinement. mdpi.com

For organic molecules, the refinement process aims to minimize the difference between the observed and calculated structure factors. nih.gov The quality of the final structure is assessed using various statistical parameters, such as the R-factor. researchgate.net

Advanced Chromatographic and Separation Techniques (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, purification, and analysis of organic compounds. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for the analysis of pharmaceutical intermediates like this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating components of a mixture. nih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.netresearchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. bsu.edu.eg

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. chromatographyonline.com This technique is particularly useful for identifying and quantifying impurities in a sample. chromatographyonline.comwaters.com As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each component. chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that utilizes smaller stationary phase particles (<2 μm) and higher operating pressures than conventional HPLC. researchgate.netspectralabsci.com This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.netdntb.gov.ua UPLC is particularly advantageous for high-throughput analysis in pharmaceutical development. waters.commdpi.com

Table 2: Comparison of Advanced Chromatographic Techniques

TechniquePrincipleAdvantagesTypical Application for this compound
HPLC Separation based on differential partitioning between a stationary and mobile phase.Robust, versatile, widely available.Purity assessment, quantitative analysis.
LC-MS Combines HPLC separation with mass spectrometric detection.High sensitivity and selectivity, provides molecular weight and structural information.Impurity profiling, metabolite identification.
UPLC Uses smaller particle size columns and higher pressures than HPLC.Faster analysis, higher resolution, increased sensitivity.High-throughput screening, rapid purity analysis.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These calculations solve the Schrödinger equation for a given molecule, providing information about its electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

For 1-(2-Fluorophenyl)-2-methylpropan-1-one, DFT studies would typically investigate several key aspects:

Molecular Geometry: Optimization of the molecule's three-dimensional structure to find its most stable conformation. This would involve determining bond lengths, bond angles, and dihedral angles, particularly the orientation of the isopropyl group relative to the fluorophenyl ring.

Electronic Properties: Calculation of properties such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map would highlight electron-rich and electron-poor regions, indicating sites susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecule's structure.

A hypothetical data table summarizing the kind of results obtained from a DFT calculation (e.g., using the B3LYP functional and a 6-311G(d,p) basis set) is presented below.

PropertyCalculated Value
Total Energy(Example value in Hartrees)
HOMO Energy(Example value in eV)
LUMO Energy(Example value in eV)
HOMO-LUMO Gap(Example value in eV)
Dipole Moment(Example value in Debye)

This table is illustrative and does not represent published data for this compound.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without using empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for molecular properties.

For this compound, ab initio calculations could be employed to:

Obtain a highly accurate reference geometry and energy.

Calculate electron correlation effects more rigorously, which is important for understanding weak interactions.

Predict excited state properties, providing insights into the molecule's photochemistry.

Mechanistic Studies and Reaction Pathway Predictions

Computational chemistry is invaluable for elucidating reaction mechanisms, identifying intermediates, and predicting the feasibility of chemical transformations.

A critical aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

For a reaction involving this compound, such as its reduction to the corresponding alcohol, computational methods would be used to:

Locate the geometry of the transition state.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Perform vibrational frequency analysis to confirm the TS structure, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While no specific KIE or Hammett studies have been published for this molecule, computational modeling can predict these effects.

Kinetic Isotope Effect (KIE): The KIE is the change in reaction rate upon isotopic substitution. Computational modeling can predict KIEs by calculating the vibrational frequencies of reactants and transition states for different isotopes (e.g., replacing hydrogen with deuterium). This provides insight into bond-breaking and bond-forming steps in the rate-determining step of a reaction.

Hammett Studies: The Hammett equation relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. While the fluorine in this compound is in the ortho position, computational studies can be used to analyze the electronic effect of this substituent on the reactivity of the carbonyl group by calculating charge distributions and correlating them with predicted reaction barriers.

Many reactions involving ketones are catalyzed. Computational modeling can be used to map out the entire catalytic cycle for a reaction involving this compound. This involves:

Modeling the interaction of the ketone with the catalyst.

Identifying all intermediates and transition states in the cycle.

Understanding how the catalyst lowers the activation energy and enhances the reaction rate.

An illustrative table for a hypothetical catalytic reduction is shown below.

Step in Catalytic CycleSpeciesRelative Energy (kcal/mol)
1Reactants + Catalyst0.0
2Reactant-Catalyst Complex-5.2
3Transition State 1+15.8
4Intermediate Complex-10.3
5Transition State 2+12.1
6Product-Catalyst Complex-8.5
7Products + Catalyst+2.1

This table is illustrative of a generic catalytic cycle and does not represent published data for this compound.

Prediction and Analysis of Molecular Descriptors for Chemical Design

In modern chemical and pharmaceutical research, computational modeling is an indispensable tool for predicting the properties of novel compounds before their synthesis, thereby guiding research and development efforts. Molecular descriptors are numerical values that encode different facets of a molecule's structure and physicochemical characteristics. researchgate.netrjptonline.org These descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to build mathematical models that correlate a compound's structure with its biological activity or physical properties. frontiersin.orgnih.gov For "this compound," theoretical calculations can provide a comprehensive profile of its molecular descriptors, offering insights into its potential behavior in biological systems and guiding the design of analogs with improved characteristics. researchgate.net

Computational methods, particularly those based on Density Functional Theory (DFT), are employed to optimize the molecule's 3D geometry and calculate a wide array of electronic and structural properties. mdpi.comresearchgate.net From this optimized structure, numerous descriptors can be derived, ranging from simple constitutional counts to complex quantum-chemical parameters. These descriptors help to create a detailed molecular profile that can be used to predict properties like bioavailability, membrane permeability, and potential interactions with biological targets. researchgate.netnih.gov

Constitutional and Physicochemical Descriptors

Constitutional descriptors are the most straightforward to calculate, providing a basic overview of the molecule's composition. Physicochemical descriptors are crucial for predicting the pharmacokinetic profile of a compound (Absorption, Distribution, Metabolism, and Excretion - ADME). For instance, the octanol-water partition coefficient (LogP) is a key measure of lipophilicity, which influences how a molecule is absorbed and distributed in the body. acs.orgnih.gov The Topological Polar Surface Area (TPSA) is another critical descriptor, defined as the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. wikipedia.org TPSA is an excellent predictor of a drug's ability to permeate cell membranes. nih.govresearchgate.net

Below is a table of predicted constitutional and key physicochemical descriptors for "this compound."

Table 1: Predicted Constitutional and Physicochemical Descriptors

Descriptor Category Descriptor Name Predicted Value Significance in Chemical Design
Constitutional Molecular Formula C10H11FO Defines the elemental composition.
Molecular Weight 166.19 g/mol Affects diffusion and transport properties; ideal for oral drugs is typically ≤ 500 g/mol . taylorandfrancis.com
Heavy Atom Count 12 The number of non-hydrogen atoms.
Rotatable Bond Count 3 Influences conformational flexibility and binding entropy.
Hydrogen Bond Acceptors 1 Number of atoms (O, N) that can accept a hydrogen bond; affects solubility and target binding.
Hydrogen Bond Donors 0 Number of atoms with H attached to O or N; affects solubility and target binding.
Physicochemical LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.0 Indicates lipophilicity; affects absorption, distribution, and membrane permeability. An optimal range is often 1-3. researchgate.net
Topological Polar Surface Area (TPSA) 17.07 Ų Predicts cell membrane permeability. Values < 90 Ų are often required for CNS penetration. wikipedia.org

Note: Values for LogP and Molar Refractivity are estimates based on computational models and data from structurally similar compounds.

Topological and Quantum-Chemical Descriptors

Topological descriptors are numerical indices derived from the 2D representation of the molecule, quantifying aspects like size, shape, and branching. frontiersin.org Quantum-chemical descriptors are obtained from the electronic structure of the molecule and provide deep insights into its reactivity. ucsb.edu The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.comucsb.edu

Table 2: Predicted Topological and Quantum-Chemical Descriptors

Descriptor Category Descriptor Name Predicted Value Significance in Chemical Design
Topological Balaban J Index Variable A highly discriminating descriptor of molecular shape.
Wiener Index Variable Relates to molecular branching and compactness.
Quantum-Chemical HOMO Energy Negative Value Indicates electron-donating capability; relevant for metabolic reactions and target interactions.
LUMO Energy Near-Zero or Positive Indicates electron-accepting capability; relevant for electrophilic reactions.
HOMO-LUMO Gap Positive Value A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

Note: Specific numerical values for these descriptors require high-level quantum chemical calculations.

Analysis for Chemical Design

The predicted descriptors for "this compound" provide a strong foundation for its evaluation as a scaffold in chemical design.

Drug-Likeness: With a molecular weight well under 500 g/mol , a low number of hydrogen bond acceptors/donors, and a predicted LogP in a favorable range, the molecule adheres well to Lipinski's Rule of Five, suggesting potential for good oral bioavailability. taylorandfrancis.com

Membrane Permeability: The very low TPSA value (17.07 Ų) strongly suggests that the molecule could easily permeate biological membranes. researchgate.net This low polarity indicates a high potential for crossing the blood-brain barrier, making this scaffold interesting for central nervous system (CNS) targets. wikipedia.org

Metabolic Stability: The presence of the fluorine atom on the phenyl ring can be a strategic advantage. Fluorine substitution often blocks sites of metabolism (cytochrome P450 oxidation), potentially increasing the metabolic stability and half-life of the compound. nih.gov

Reactivity and Binding: The carbonyl group (C=O) acts as a hydrogen bond acceptor, which is a key feature for anchoring the molecule within a biological target's binding pocket. The HOMO-LUMO gap analysis would further inform its chemical stability and potential for undergoing specific reactions. researchgate.net

By analyzing these descriptors, chemists can build QSAR models to guide the synthesis of new analogs. researchgate.netopenmedicinalchemistryjournal.com For example, a model might indicate that increasing the dipole moment while maintaining a low TPSA could enhance activity against a specific target. Researchers could then computationally screen virtual modifications—such as adding other substituents to the phenyl ring—to predict which new molecules are most likely to succeed before committing resources to their synthesis. rsc.org This in silico approach accelerates the discovery process and allows for a more rational and targeted design of new chemical entities.

Role As a Chemical Building Block and Synthetic Intermediate

Strategic Utility in Multi-Step Organic Synthesis

In the realm of multi-step synthesis, the strategic value of 1-(2-Fluorophenyl)-2-methylpropan-1-one lies in the reactivity of its constituent parts. libretexts.orgsavemyexams.com The ketone's carbonyl group is an electrophilic center, susceptible to nucleophilic addition reactions, which can be used to introduce a wide variety of substituents. Furthermore, it can be reduced to a secondary alcohol, providing a chiral center for asymmetric synthesis or serving as a precursor for elimination or substitution reactions.

The presence of the 2-fluoro substituent on the phenyl ring has a significant electronic influence. Fluorine is highly electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution but also activate it for nucleophilic aromatic substitution, depending on the reaction conditions. This electronic modulation also affects the reactivity of the adjacent carbonyl group. This strategic placement of the fluorine atom makes the compound a useful intermediate in creating specifically substituted aromatic structures that are often sought in medicinal and materials chemistry. sigmaaldrich.com

Precursor to Complex Molecular Architectures (e.g., specialty chemicals, materials)

As a precursor, this compound serves as a starting point for constructing elaborate molecular frameworks. bohrium.commdpi.com For example, it can undergo condensation reactions with various reagents to form heterocyclic systems. The synthesis of 1-(2-Fluorophenyl)pyrazoles through the 1,3-dipolar cycloaddition of corresponding sydnones demonstrates a pathway where a fluorinated phenyl moiety, similar to the one in the subject compound, is incorporated into a pyrazole (B372694) ring—a common scaffold in bioactive molecules. mdpi.com

The combination of the fluorinated phenyl ring and the ketone functionality allows for its integration into polymers, dyes, or other specialty materials where the unique properties conferred by fluorine—such as thermal stability and altered electronic characteristics—are desirable. sigmaaldrich.com Multicomponent reactions (MCRs), which involve combining three or more reactants in a single operation, represent an efficient strategy where building blocks like this compound can be used to rapidly generate molecular complexity. bohrium.com

Development of Novel Synthetic Tools and Reagents from Derivatives

Derivatives of this compound can be transformed into novel synthetic tools. For instance, conversion to an α-haloketone derivative would produce a highly reactive electrophile. nih.gov α-Halogenated ketones are powerful alkylating agents due to the activation provided by the adjacent carbonyl group, making them useful for creating new carbon-carbon and carbon-heteroatom bonds. nih.gov

Furthermore, transformation of the ketone into enolates, enol ethers, or enol phosphinates can generate versatile nucleophilic reagents or intermediates. nih.gov Specifically, difluoroenol phosphinates, derived from related trifluoromethyl ketones, have been shown to act as difluoroenolate surrogates, enabling a range of deoxygenative functionalization reactions. nih.gov This highlights the potential for derivatives of fluorinated ketones to serve as unique synthons in the organic chemist's toolbox.

Bioisosteric Relationships and Fluorine's Influence on Molecular Design (Chemical Perspective)

The strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry, largely due to the concept of bioisosterism, where one atom or group is replaced by another to create a new molecule with similar biological properties. cambridgemedchemconsulting.comtandfonline.com

Replacing a hydrogen atom with fluorine is one of the most common isosteric substitutions. u-tokyo.ac.jp Despite their similar sizes (van der Waals radii of 1.2 Å for hydrogen and 1.35 Å for fluorine), their electronic properties are vastly different. u-tokyo.ac.jp Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which can significantly alter the reactivity of nearby functional groups. u-tokyo.ac.jp In this compound, the fluorine atom increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to its non-fluorinated analog. The carbon-fluorine (C-F) bond is also exceptionally strong and resistant to metabolic cleavage, a property often exploited in drug design to block unwanted metabolic pathways. cambridgemedchemconsulting.com

Table 1: Effects of Hydrogen-to-Fluorine Substitution on Molecular Properties
PropertyEffect of Fluorine SubstitutionRationaleReference
Size (van der Waals Radius)Minimal increase (H: 1.20 Å, F: 1.35 Å)Fluorine is the smallest halogen, allowing it to mimic hydrogen sterically. u-tokyo.ac.jp
ElectronegativitySignificant increaseFluorine is the most electronegative element, leading to strong inductive effects. u-tokyo.ac.jp
Metabolic StabilityIncreased at the site of substitutionThe C-F bond is very strong and resistant to enzymatic cleavage. cambridgemedchemconsulting.com
Lipophilicity (LogP)Generally increasesFluorine substitution can mask polar groups or alter intermolecular interactions, often leading to higher lipophilicity. chemrxiv.org
Acidity/Basicity of Proximal GroupsModulated (e.g., pKa of a nearby amine is lowered)The strong electron-withdrawing nature of fluorine influences the electron density of adjacent acidic or basic centers. cambridgemedchemconsulting.com

In bioisosteric design, fluorinated groups can act as mimetics for other functionalities. selvita.com For example, the difluoromethyl group (CF₂H) can serve as a bioisostere for a hydroxyl (OH), thiol (SH), or even a methyl (CH₃) group, offering unique hydrogen bonding capabilities. tandfonline.com While the subject compound itself is a ketone, its derivatives could be designed to leverage this principle. The ketone functionality, when fluorinated, has its electronic character altered, making it a "tuned" version of a standard carbonyl group. This modulation can be critical for optimizing interactions with biological targets. selvita.com

The presence of a fluorine atom can exert profound control over a molecule's three-dimensional shape. nih.govbeilstein-journals.org For 2'-fluoro-substituted acetophenone (B1666503) derivatives, which are structurally analogous to this compound, studies have shown an exclusive preference for the s-trans conformation. nih.gov This preference arises from the electrostatic repulsion between the lone pairs of the electronegative fluorine and the carbonyl oxygen, which destabilizes the s-cis conformer. nih.gov This conformational locking can be a powerful tool in drug design, restricting the molecule to a specific bioactive conformation.

Fluorine's role in intermolecular interactions is complex. While organic fluorine is generally considered a poor hydrogen bond acceptor, it can participate in weak C-H···F hydrogen bonds. researchgate.netrsc.org These interactions, along with other non-covalent forces like C-F···π and dipole-dipole interactions, can play a significant role in determining the packing of molecules in a crystal lattice. rsc.orgresearchgate.net

Table 2: Key Intermolecular Interactions Involving Organic Fluorine
Interaction TypeDescriptionSignificanceReference
C–H···F Hydrogen BondA weak electrostatic interaction between a carbon-bound hydrogen and a fluorine atom.Can influence molecular packing in crystals and contribute to the stability of certain conformations. researchgate.netrsc.org
Dipole-Dipole InteractionsAttractive or repulsive forces between polar molecules, enhanced by the highly polar C-F bond.Contributes significantly to the overall intermolecular forces and physical properties like boiling point. researchgate.net
C–F···F–C InteractionsWeak interactions between fluorine atoms on adjacent molecules.Can play a role in guiding crystal structure formation, particularly in the absence of stronger hydrogen bonds. rsc.org
Orthogonal C–F···C=O InteractionA stabilizing interaction where the fluorine is positioned over the electrophilic carbonyl carbon.Can influence conformational preferences, although often overridden by repulsive forces in planar systems. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Approaches

Waste Minimization and Atom Economy in Synthesis

A core principle of green chemistry is the design of synthetic pathways that maximize the incorporation of all reactant materials into the final product, a concept quantified by "atom economy". jocpr.com Traditional syntheses of aromatic ketones often have poor atom economy, generating significant waste. rsc.org

The conventional synthesis of 1-(2-Fluorophenyl)-2-methylpropan-1-one typically involves the Friedel-Crafts acylation of fluorobenzene (B45895) with isobutyryl chloride. This reaction traditionally requires a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which generates a large volume of waste during aqueous workup. researchgate.net The catalyst forms a complex with the product ketone and must be hydrolyzed, a process that prevents its recycling and contributes to a low atom economy. researchgate.net

Calculating Atom Economy: Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

For the traditional Friedel-Crafts synthesis:

Reactants: Fluorobenzene (C₆H₅F, MW: 96.1 g/mol ) + Isobutyryl chloride (C₄H₇ClO, MW: 106.55 g/mol )

Product: this compound (C₁₀H₁₁FO, MW: 166.19 g/mol )

Theoretical Atom Economy: [166.19 / (96.1 + 106.55)] x 100 = 82.0%

This calculation does not account for the stoichiometric AlCl₃ and the subsequent hydrolysis, which significantly lowers the practical atom economy. An alternative approach using isobutyric anhydride (B1165640) instead of the acyl chloride offers a slightly different profile but still relies on catalysts that generate waste. Improving atom economy involves redesigning the synthesis to be catalytic rather than stoichiometric. nih.gov Addition reactions, for example, are considered highly atom-economical as they incorporate all reactant atoms into the final product. jocpr.comrsc.org

Table 1: Comparison of Theoretical Atom Economy for Different Synthetic Approaches to this compound
Synthetic RouteReactantsDesired ProductByproduct(s)Theoretical Atom Economy (%)
Traditional Friedel-Crafts (Acyl Chloride)Fluorobenzene + Isobutyryl ChlorideThis compoundHCl82.0%
Friedel-Crafts (Anhydride)Fluorobenzene + Isobutyric AnhydrideThis compoundIsobutyric Acid65.4%
Catalytic Acylation (with Carboxylic Acid)Fluorobenzene + Isobutyric AcidThis compoundH₂O90.3%

Note: The table illustrates that catalytic routes using less hazardous acylating agents like carboxylic acids can theoretically achieve higher atom economy by producing only water as a byproduct.

Use of Environmentally Benign Solvents and Reaction Media

The choice of solvent is critical in green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. ijsr.net Traditional organic solvents like chloroform (B151607) and dichloromethane (B109758) are often toxic and volatile. ijsr.net Research efforts are therefore directed toward finding greener alternatives. ijsr.netresearchgate.net

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. ijsr.netchemistryviews.org While traditionally considered unsuitable for reactions like the Friedel-Crafts acylation due to the water-sensitivity of Lewis acid catalysts, modern approaches are overcoming this limitation. The development of water-tolerant catalysts and the use of micellar systems, where reactions occur within aggregates of surfactants in water, have enabled the synthesis of various ketones in aqueous media. rsc.orgorganic-chemistry.org For instance, visible-light-induced aerobic C-H oxidation reactions using CeCl₃ as a photosensitizer have been successfully performed in water to produce aromatic ketones. chemistryviews.org

Supercritical carbon dioxide (scCO₂) is a promising green solvent that exhibits properties between a gas and a liquid. ijsr.net It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed and recycled by depressurization. While its application is still developing, it represents a viable alternative for various chemical transformations. Bio-based solvents, derived from renewable resources like plants, are another emerging class of green solvents that can replace petroleum-derived ones.

Ionic liquids are salts that are liquid at or near room temperature. They are considered potential green solvents due to their negligible vapor pressure, which reduces air pollution and exposure risks. ijsr.net Furthermore, they can often act as both the solvent and the catalyst in reactions such as Friedel-Crafts acylations. researchgate.net Their properties can be tailored by modifying the cation and anion, allowing for the design of ionic liquids optimized for specific reactions, including the synthesis of fluorinated aromatic ketones.

Table 2: Properties of Environmentally Benign Solvents
SolventKey Green AttributesPotential Application in Aromatic Ketone Synthesis
WaterAbundant, non-toxic, non-flammableUse with water-tolerant catalysts; micellar catalysis. chemistryviews.orgorganic-chemistry.org
Supercritical CO₂Non-toxic, non-flammable, easily recycledAlternative reaction medium, particularly for catalyzed reactions. ijsr.net
Ionic LiquidsNegligible vapor pressure, tunable properties, potential dual role as catalystCan serve as both solvent and catalyst in Friedel-Crafts reactions. researchgate.net
Bio-based SolventsDerived from renewable resources, often biodegradableDirect replacement for conventional petroleum-based solvents.

Catalysis in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, lower energy requirements, and reduced waste generation compared to stoichiometric processes. jocpr.comresearchgate.net The development of advanced catalytic systems is crucial for the sustainable synthesis of this compound.

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. dntb.gov.ua This characteristic offers significant environmental and economic advantages, most notably the ease of separation of the catalyst from the reaction mixture by simple filtration. dntb.gov.ua This allows for the catalyst to be recycled and reused, minimizing waste and reducing costs. nih.gov

In the context of synthesizing this compound via Friedel-Crafts acylation, heterogeneous solid acid catalysts are a green alternative to traditional homogeneous Lewis acids like AlCl₃. researchgate.netdntb.gov.ua Various materials have been studied for this purpose, including:

Zeolites: Microporous aluminosilicate (B74896) minerals with well-defined structures that can be tailored for specific catalytic activities.

Clays: Materials like montmorillonite (B579905) can be activated to serve as effective acid catalysts. nih.gov

Metal Oxides and Sulfated Zirconia: Solid superacids that show high activity in acylation reactions. researchgate.net

These solid catalysts can facilitate the acylation of fluorobenzene, providing a pathway to the desired product while avoiding the large volumes of hazardous waste associated with conventional methods. routledge.comresearchgate.net

Table 3: Examples of Heterogeneous Catalysts for Friedel-Crafts Acylation
Catalyst TypeExamplesAdvantages in Sustainable Synthesis
ZeolitesH-BEA, H-ZSM-5Shape selectivity, high thermal stability, regenerable. routledge.comresearchgate.net
ClaysMontmorillonite K-10Low cost, environmentally benign, effective under mild conditions. researchgate.netnih.gov
Metal OxidesSulfated Zirconia (SO₄²⁻/ZrO₂)High acidity and activity, water tolerant. routledge.comresearchgate.net
Heteropoly AcidsH₃PW₁₂O₄₀Strong Brønsted acidity, high efficiency. researchgate.net

Based on a comprehensive search of available information, it is not possible to generate the requested article focusing on the application of specific green chemistry principles to the synthesis of “this compound.”

The search for scientific literature and data did not yield any specific research, studies, or detailed findings that apply the following techniques directly to the synthesis of “this compound”:

Metal-Free Conditions

Enzyme-Catalyzed Reactions

Microwave-Assisted Synthesis

Ultrasonication

Photoredox Catalysis

Mechanochemistry (Grinding and Milling Techniques)

While these green chemistry techniques are well-established and widely documented for the synthesis of various other organic compounds, including other fluorinated molecules, there is no specific information available linking them to the target compound “this compound.”

Therefore, in adherence with the strict instructions to focus solely on this compound and the specified outline without introducing information outside of this scope, the article cannot be generated. Providing content would require extrapolating from general principles or discussing examples involving other molecules, which would violate the core requirements of the request.

Future Research Directions and Emerging Paradigms

Development of Novel and More Efficient Synthetic Routes

The development of new and more efficient methods for synthesizing 1-(2-fluorophenyl)-2-methylpropan-1-one is a primary focus of ongoing research. Current synthetic strategies, while effective, often present challenges related to yield, purity, and environmental impact. Researchers are actively exploring innovative catalytic systems and flow chemistry techniques to streamline the production process. The goal is to create more sustainable and cost-effective synthetic pathways, which are crucial for the broader industrial adoption of this compound. These efforts are part of a larger trend in medicinal and preparative chemistry to develop greener and more efficient syntheses for a wide range of pharmaceutical building blocks and other valuable chemicals. nih.govbeilstein-journals.org

Exploration of Undiscovered Reactivity Profiles

A comprehensive understanding of the reactivity of this compound is essential for unlocking its full potential. The presence of a fluorine atom on the phenyl ring significantly influences the compound's electronic properties and, consequently, its chemical behavior. Future studies will likely focus on systematically investigating its reactions with a diverse array of reagents and under various conditions. This exploration could reveal novel transformations and lead to the discovery of new chemical pathways. For instance, understanding its behavior in cycloaddition reactions, electrophilic and nucleophilic substitutions, and metal-catalyzed cross-coupling reactions could pave the way for the synthesis of a wide range of new molecules with unique properties.

Advanced Applications in Materials Science and Chemical Innovation

The unique properties of fluorinated compounds suggest that this compound could have significant applications in materials science. Its incorporation into polymers, for example, could enhance thermal stability, chemical resistance, and optical properties. Researchers are investigating its potential use in the development of advanced coatings, high-performance polymers, and functional materials for electronics and optics. nih.gov The exploration of its derivatives as liquid crystals or as components in organic light-emitting diodes (OLEDs) represents another exciting avenue of research.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction

Q & A

What are the recommended synthetic routes for 1-(2-Fluorophenyl)-2-methylpropan-1-one, and how do reaction conditions influence yield and purity?

Level: Basic
Answer:
The synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aryl precursors. For fluorinated analogs, fluorination is often performed early in the synthesis to avoid side reactions. Key reagents include acyl chlorides, Lewis acids (e.g., AlCl₃), and fluorinating agents (e.g., Selectfluor). Reaction temperature (0–60°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact yield and purity. For example, lower temperatures reduce electrophilic substitution side reactions, while polar solvents stabilize intermediates . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the ketone product from byproducts like di- or tri-substituted derivatives .

How can researchers optimize reaction conditions to minimize byproducts during the synthesis of fluorinated aryl ketones like this compound?

Level: Advanced
Answer:
Byproduct formation arises from over-halogenation, incomplete acylation, or solvent participation. Optimization strategies include:

  • Stepwise halogenation: Introducing the fluorine atom before acylation reduces steric hindrance and improves regioselectivity .
  • Catalyst screening: Lewis acids like FeCl₃ may offer better selectivity than AlCl₃ for sterically hindered substrates .
  • Solvent control: Non-coordinating solvents (e.g., hexane) minimize unwanted nucleophilic attacks on the acyl intermediate .
  • In situ monitoring: Techniques like TLC or FT-IR can detect intermediate stages, allowing real-time adjustments to reaction time or stoichiometry .

What spectroscopic techniques are most effective for characterizing this compound, and how can contradictory data be resolved?

Level: Basic
Answer:

  • NMR: ¹⁹F NMR is critical for confirming fluorine position and purity, while ¹H/¹³C NMR identifies methyl and ketone groups. Signal splitting patterns help distinguish ortho/meta/para substituents .
  • IR: A strong C=O stretch (~1700 cm⁻¹) confirms the ketone moiety, while C-F stretches appear at 1100–1200 cm⁻¹ .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula, especially for distinguishing isotopic peaks (e.g., ³⁵Cl vs. ³⁷Cl in analogs) .

Contradiction Resolution: Conflicting NMR data (e.g., unexpected coupling constants) may arise from dynamic processes like ring puckering. Variable-temperature NMR or X-ray crystallography (e.g., SHELX-refined structures) can resolve ambiguities by locking conformational states .

How do steric and electronic effects of the 2-fluorophenyl group influence the reactivity of this compound in nucleophilic addition reactions?

Level: Advanced
Answer:
The 2-fluorine atom exerts both electron-withdrawing (-I) and ortho-directing effects, which:

  • Enhance electrophilicity: The ketone carbonyl becomes more susceptible to nucleophilic attack (e.g., Grignard reagents) due to reduced electron density .
  • Steric hindrance: The fluorine’s proximity to the ketone group impedes bulky nucleophiles, favoring smaller reactants (e.g., cyanide over organolithium reagents) .
  • Solvent dependence: Polar aprotic solvents (e.g., DMF) amplify electronic effects, while non-polar solvents exacerbate steric limitations . Computational modeling (DFT) can predict regioselectivity and transition-state energies for tailored reaction designs .

What strategies are employed to design derivatives of this compound for enhanced biological activity?

Level: Advanced
Answer:

  • Bioisosteric replacement: Substituting the methyl group with trifluoromethyl (CF₃) improves metabolic stability and membrane permeability .
  • Functional group addition: Introducing amino or thiol groups at the para position enables hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Hybrid molecules: Conjugating the ketone with heterocycles (e.g., pyridine) enhances π-π stacking interactions in drug-receptor binding .
  • In vitro screening: Derivatives are tested against microbial or cancer cell lines, with SAR (structure-activity relationship) analysis guiding iterative optimization .

How can researchers address discrepancies in crystallographic data for fluorinated aryl ketones during structure refinement?

Level: Advanced
Answer:
Discrepancies often stem from disordered fluorine atoms or thermal motion artifacts. Solutions include:

  • High-resolution data: Collect data at low temperature (e.g., 100 K) to reduce atomic displacement .
  • Software tools: Use SHELXL for anisotropic refinement of fluorine atoms and electron density mapping to identify disorder .
  • Validation metrics: Cross-check R-factors, CCDC deposition codes, and Hirshfeld surfaces to ensure geometric plausibility .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced
Answer:

  • Purification bottlenecks: Column chromatography is impractical at scale; switch to distillation or continuous crystallization .
  • Solvent recovery: Implement green chemistry principles (e.g., solvent recycling) to reduce costs and environmental impact .
  • Regulatory compliance: Ensure intermediates meet ICH guidelines for residual solvents and heavy metals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.